(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O3/c1-29-17-9-6-15(7-10-17)26-22(28)18-12-14-4-2-3-5-21(14)30-23(18)27-16-8-11-20(25)19(24)13-16/h2-13H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZDNVKOABIVOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Target Compound
- Imino Group: 3-Chloro-4-fluorophenyl Electron-withdrawing Cl (meta) and F (para) substituents enhance electrophilicity and polarizability. Synergistic halogen effects may improve lipid solubility and binding affinity in hydrophobic environments.
- Carboxamide Group: 4-Methoxyphenyl Methoxy (para) acts as an electron donor, increasing resonance stabilization and solubility in polar solvents.
Comparisons
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide () Imino Group: 4-Fluorophenyl (mono-halogenated, para-F). Carboxamide Group: Acetyl (non-aryl). Key Differences: The acetyl group reduces aromatic conjugation, lowering thermal stability compared to the target compound. The absence of chloro substitution decreases lipophilicity .
(2Z)-2-[(5-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide () Imino Group: 5-Chloro-2-fluorophenyl (ortho-F, meta-Cl). Carboxamide Group: 4-Chlorophenyl. The ortho-fluoro group introduces steric hindrance, possibly reducing planarity .
2-[(2-Fluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide () Imino Group: 2-Fluorophenyl (ortho-F). Carboxamide Group: 4-Methylphenyl. Key Differences: Methyl (electron-donating) vs. methoxy on the carboxamide reduces polarity.
Physicochemical Properties
*Melting points inferred from analogs in (e.g., compounds 13a–b with mp 274–288°C for sulfamoyl derivatives). The target’s dual halogenation and methoxy group likely elevate thermal stability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide?
- Methodology : The synthesis typically involves three key steps:
Chromene Core Formation : Cyclization of a salicylaldehyde derivative with an alkyne under acid/base catalysis (e.g., H₂SO₄ or KOH in ethanol at 80°C) .
Imino Group Introduction : Condensation of the chromene intermediate with 3-chloro-4-fluoroaniline in refluxing toluene with catalytic acetic acid .
Methoxylation : O-methylation using dimethyl sulfate in acetone under basic conditions (e.g., NaHCO₃) .
- Critical Parameters : Reaction time (6-12 hours for condensation), solvent polarity (toluene for imine formation), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How is the compound structurally characterized to confirm its (2Z) configuration?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to identify aromatic protons (δ 6.8-8.2 ppm) and imine carbon (δ ~160 ppm). NOESY confirms the Z-configuration via spatial proximity of imine and chromene protons .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (422.84 g/mol) and fragmentation patterns .
- X-ray Crystallography (if available): Resolves bond angles and confirms stereochemistry .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Mechanistic Insights :
- The 3-chloro-4-fluorophenyl group directs NAS at the para-chloro position due to electron-withdrawing effects (Cl, F) activating the ring. Steric hindrance from the chromene core limits reactivity at ortho positions .
- Experimental Design : React with amines (e.g., piperidine) in DMF at 120°C, monitoring substitution via HPLC. Kinetic studies under varying temperatures (60–140°C) reveal activation energy barriers .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability in anticancer assays)?
- Methodological Solutions :
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) to minimize inter-lab variability .
- Solubility Optimization : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
- Dose-Response Replication : Triplicate experiments with statistical validation (p < 0.05 via ANOVA) .
Q. How does the compound interact with DNA or enzyme targets?
- Biophysical Approaches :
- Fluorescence Quenching : Monitor binding to DNA (e.g., calf thymus DNA) via ethidium bromide displacement assays .
- Molecular Docking : Use AutoDock Vina to predict interactions with topoisomerase II (PDB ID: 1ZXM). Key residues (e.g., ASP-541) may hydrogen-bond with the methoxyphenyl group .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to purified enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
